molecular formula C11H22N2O B1362214 4-(2-Piperidin-2-ylethyl)morpholine CAS No. 216985-68-1

4-(2-Piperidin-2-ylethyl)morpholine

Cat. No.: B1362214
CAS No.: 216985-68-1
M. Wt: 198.31 g/mol
InChI Key: FUJBQZFRRCQXTB-UHFFFAOYSA-N
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Description

4-(2-Piperidin-2-ylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a piperidine ring attached to a morpholine ring via an ethyl chain. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

4-(2-Piperidin-2-ylethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-(2-Piperidin-2-ylethyl)morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid . This interaction is essential for the degradation of morpholine and its derivatives. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with morpholine monooxygenase results in the conversion of morpholine to 2-(2-aminoethoxy)acetic acid . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and degradation. For example, morpholine monooxygenase catalyzes the conversion of this compound to 2-(2-aminoethoxy)acetic acid . This metabolic pathway is essential for the elimination of the compound from the body and the prevention of its accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function within the cell . For example, the compound may be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidin-2-ylethyl)morpholine typically involves the reaction of morpholine with 2-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidin-2-ylethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperidine or morpholine rings.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Comparison with Similar Compounds

4-(2-Piperidin-2-ylethyl)morpholine can be compared with other similar compounds such as:

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom. It is a common building block in organic synthesis and has various pharmacological applications.

    Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom. It is used as a solvent, corrosion inhibitor, and intermediate in organic synthesis.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms. It is used in the synthesis of pharmaceuticals and as an anthelmintic agent.

The uniqueness of this compound lies in its combined structural features of both piperidine and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-piperidin-2-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBQZFRRCQXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378244
Record name 4-(2-piperidin-2-ylethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216985-68-1
Record name 4-(2-piperidin-2-ylethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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